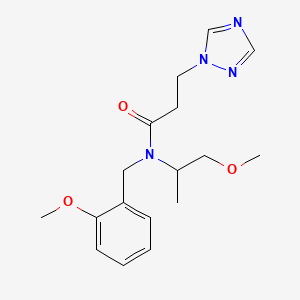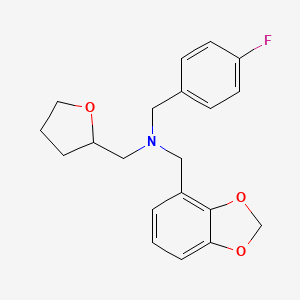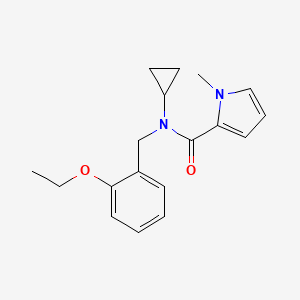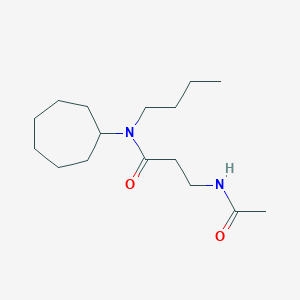![molecular formula C19H27N3O B5903226 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclic amidines and is a potent activator of the enzyme soluble guanylate cyclase (sGC).
Mécanisme D'action
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine is a potent activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and vasodilation. By activating sGC, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine increases the production of cGMP, leading to vasodilation and relaxation of smooth muscles.
Biochemical and Physiological Effects
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It has also been shown to improve endothelial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine in lab experiments is its potent and selective activation of sGC, which makes it a useful tool for studying the role of cGMP in various physiological processes. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine. One direction is the development of more potent and selective sGC activators for the treatment of various diseases, including pulmonary hypertension and cardiovascular diseases. Another direction is the study of the potential use of sGC activators in cancer therapy, as they have been shown to have anti-tumor effects in preclinical studies. Additionally, the study of the molecular mechanisms underlying the effects of sGC activation on various physiological processes is an important direction for future research.
Méthodes De Synthèse
The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine involves the reaction of 2-methoxybenzylamine with 5-tert-butyl-3-(chloromethyl)-1H-pyrazole in the presence of a base, followed by the reaction of the resulting intermediate with cyclopropane carboxylic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has also been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-[(2-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-19(2,3)18-11-15(20-21-18)13-22(16-9-10-16)12-14-7-5-6-8-17(14)23-4/h5-8,11,16H,9-10,12-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBRLWMHTSTQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(CC2=CC=CC=C2OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B5903144.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903157.png)
![2-(2-aminopyrimidin-5-yl)-N-ethyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5903158.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5903165.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}methanamine](/img/structure/B5903175.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)

![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)
